(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde
Overview
Description
(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde is a chemical compound with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol . It is a derivative of pyrazole, a five-membered heterocyclic aromatic ring containing two nitrogen atoms. Pyrazole derivatives are known for their wide range of applications in medicinal chemistry, agrochemistry, and materials science .
Mechanism of Action
- The primary target of “(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde” is cAMP phosphodiesterase . This enzyme hydrolyzes cyclic adenosine monophosphate (cAMP), a second messenger involved in various physiological processes . By modulating cAMP levels, this compound affects downstream signaling pathways.
Target of Action
Preparation Methods
The synthesis of (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde typically involves the condensation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with appropriate aldehydes under reflux conditions in the presence of a suitable catalyst . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced.
Scientific Research Applications
(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde can be compared with other pyrazole derivatives, such as:
(3,5-dimethyl-1H-pyrazol-1-yl)methanol: A precursor in the synthesis of this compound.
(4-benzhydrylpiperazino)(1,5-dimethyl-1H-pyrazol-3-yl)methanone: Another pyrazole derivative with different substituents, leading to varied biological activities.
1H-pyrazole, 3,4-dimethyl-: A simpler pyrazole derivative with different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrazole derivatives.
Properties
IUPAC Name |
2-(4-ethyl-3,5-dimethylpyrazol-1-yl)acetaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-4-9-7(2)10-11(5-6-12)8(9)3/h6H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMAVJQFINUQLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(N=C1C)CC=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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